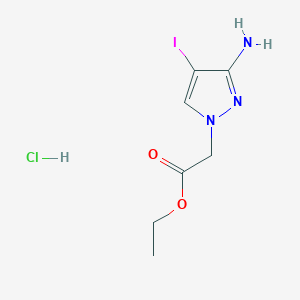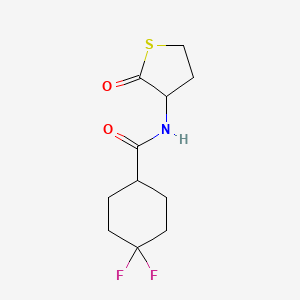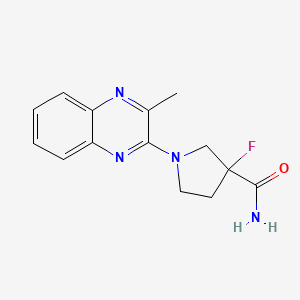
ethyl (3-amino-4-iodo-1H-pyrazol-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (3-amino-4-iodo-1H-pyrazol-1-yl)acetate: is a heterocyclic compound that contains a pyrazole ring substituted with an amino group at the 3-position and an iodine atom at the 4-position The ethyl ester group is attached to the pyrazole ring through an acetyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3-amino-4-iodo-1H-pyrazol-1-yl)acetate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazines and 1,3-diketones or enaminones. For example, a reaction between ethyl acetoacetate and hydrazine hydrate can form the pyrazole ring.
Amination: The amino group can be introduced at the 3-position through a nucleophilic substitution reaction using an appropriate amine source, such as ammonia or an amine derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitro or nitroso derivatives.
Reduction: Reduction reactions can target the iodine atom, potentially replacing it with a hydrogen atom or other substituents.
Substitution: The iodine atom at the 4-position is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include thiols, amines, and alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as sodium thiolate or primary amines can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Deiodinated products or hydrogen-substituted derivatives.
Substitution: Thiolated, aminated, or alkoxylated derivatives.
科学的研究の応用
Ethyl (3-amino-4-iodo-1H-pyrazol-1-yl)acetate has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in various diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound can be used in studies investigating the biological activity of pyrazole derivatives, including their antimicrobial, anti-inflammatory, and anticancer properties.
Material Science: It may be used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of ethyl (3-amino-4-iodo-1H-pyrazol-1-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The amino and iodine substituents can influence the compound’s binding affinity and specificity, while the ester group can affect its solubility and bioavailability.
類似化合物との比較
Ethyl (3-amino-4-iodo-1H-pyrazol-1-yl)acetate can be compared with other pyrazole derivatives such as:
Ethyl (3-amino-1H-pyrazol-1-yl)acetate: Lacks the iodine substituent, which may result in different reactivity and biological activity.
Ethyl (4-iodo-1H-pyrazol-1-yl)acetate: Lacks the amino group, affecting its potential interactions with biological targets.
Ethyl (3-amino-4-bromo-1H-pyrazol-1-yl)acetate: Contains a bromine atom instead of iodine, which can influence its chemical reactivity and biological properties.
The presence of both the amino and iodine groups in this compound makes it unique, offering a combination of reactivity and potential biological activity that may not be present in other similar compounds.
特性
分子式 |
C7H11ClIN3O2 |
|---|---|
分子量 |
331.54 g/mol |
IUPAC名 |
ethyl 2-(3-amino-4-iodopyrazol-1-yl)acetate;hydrochloride |
InChI |
InChI=1S/C7H10IN3O2.ClH/c1-2-13-6(12)4-11-3-5(8)7(9)10-11;/h3H,2,4H2,1H3,(H2,9,10);1H |
InChIキー |
GELMHFGHGXPYFQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CN1C=C(C(=N1)N)I.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-2-carboxamide](/img/structure/B15113663.png)
![4-{[1-(2-Methylpropanesulfonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B15113671.png)
![1-(1-isopropyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15113672.png)
![N-{1-[(1,4-dioxan-2-yl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine](/img/structure/B15113683.png)

![6-{4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B15113689.png)
![N-[(1-methylpyrrol-2-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride](/img/structure/B15113697.png)
![1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15113701.png)
![6-({Octahydrocyclopenta[c]pyrrol-2-yl}methyl)morpholin-3-one](/img/structure/B15113709.png)
![6-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B15113710.png)

![3-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B15113720.png)
![2-{4-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B15113727.png)
![1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyrrolidine-2-carboxamide](/img/structure/B15113732.png)
